Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate
Description
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate is a highly functionalized malonate derivative characterized by two propargyl substituents: a 4-hydroxyhexa-2,5-diyn-1-yl group and a 3-phenylprop-2-yn-1-yl group. This compound’s structure combines electron-rich alkynyl moieties with a polar hydroxy group, making it a versatile intermediate in organic synthesis, particularly for cycloadditions and cascade reactions. Its synthetic utility arises from the malonate core, which stabilizes adjacent substituents and facilitates nucleophilic substitutions or cyclizations .
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
dimethyl 2-(4-hydroxyhexa-2,5-diynyl)-2-(3-phenylprop-2-ynyl)propanedioate |
InChI |
InChI=1S/C20H18O5/c1-4-17(21)13-9-15-20(18(22)24-2,19(23)25-3)14-8-12-16-10-6-5-7-11-16/h1,5-7,10-11,17,21H,14-15H2,2-3H3 |
InChI Key |
IDWKJEXBQNOCKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC#CC1=CC=CC=C1)(CC#CC(C#C)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Hexa-2,5-diyn-1-yl Intermediate: This can be achieved through a coupling reaction of appropriate alkyne precursors under palladium-catalyzed conditions.
Addition of the Phenylprop-2-yn-1-yl Group: This step might involve a Sonogashira coupling reaction to introduce the phenylprop-2-yn-1-yl group.
Esterification: The final step could involve the esterification of the intermediate with dimethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions and the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the functional groups present in the molecule.
Comparison with Similar Compounds
Table 1: Substituent Effects on Malonate Derivatives
Key Observations :
Key Observations :
- Propargylated malonates (e.g., 5g , target compound) typically require base-mediated or transition-metal-catalyzed coupling, with yields varying based on substituent complexity .
- Heterocyclic derivatives (e.g., 3s ) achieve moderate-to-high yields under silver or gold catalysis, leveraging the malonate’s electron-deficient core .
Physical and Spectroscopic Properties
Table 3: Comparative Physical and Spectral Data
Key Observations :
- Hydroxy- or amino-substituted malonates (target compound, 15) exhibit higher polarity, correlating with solubility in DMSO or MeCN .
- Alkyne-rich derivatives (e.g., 5k , target compound) show characteristic upfield shifts for OCH₃ (~3.7–3.9 ppm) and alkyne protons (~5.2–5.6 ppm) .
Biological Activity
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate is a complex organic compound notable for its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a distinctive molecular structure that includes multiple functional groups, which contribute to its biological activity. Its chemical formula is and it has a CAS number of 2044202-42-6. The structural features include:
- Two ester groups : Contributing to its reactivity and solubility.
- Alkynyl chains : Implicated in various biological interactions.
The proposed mechanisms through which compounds like this compound exert their biological effects include:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in yeast cells at the S and G2/M phases, suggesting a potential mechanism for inhibiting microbial growth .
- Energy Dependency : The antimicrobial activity may be energy-dependent, affecting metabolic processes in target organisms .
Case Studies
While specific case studies on this compound are scarce, related research highlights the importance of structural features in determining biological activity. For example:
| Compound | Activity | Study Reference |
|---|---|---|
| DMHF (similar structure) | Antimicrobial | PubMed |
| Other Malonate Derivatives | Antifungal | Various Studies |
These findings indicate that further exploration into the biological activity of this compound could yield significant insights into its potential as an anti-infective agent.
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings from related compounds, this compound may have several therapeutic applications:
- Antimicrobial Agent : Potential use in treating infections caused by resistant strains.
- Antifungal Treatment : Similar compounds have shown efficacy against fungal pathogens like Candida albicans.
- Cancer Research : The ability to induce cell cycle arrest suggests possible applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
